molecular formula C36H61N5O6 B042893 C12-NBD-ceramide CAS No. 202850-01-9

C12-NBD-ceramide

Cat. No.: B042893
CAS No.: 202850-01-9
M. Wt: 659.9 g/mol
InChI Key: SNOJCYCOPNIGIK-ULETYAGTSA-N
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Description

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide is a structurally complex amphiphilic molecule featuring:

  • A sphingoid base backbone [(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl], which is characteristic of sphingolipids involved in membrane biology and signaling .
  • A 12-aminododecanamide linker conjugated to a 4-nitro-2,1,3-benzoxadiazol (NBD) fluorophore. The NBD group is widely utilized as a fluorescent probe due to its photostability and sensitivity to microenvironmental changes .
  • Stereochemical specificity at positions 2 (S) and 3 (R), which may influence its interaction with biological targets, such as enzymes or lipid bilayers.

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H61N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h21,24,26-27,31,33,37,42-43H,2-20,22-23,25,28-29H2,1H3,(H,38,44)/b24-21+/t31-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOJCYCOPNIGIK-ULETYAGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H61N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biological Activity

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide is a complex compound with significant biological activity attributed to its structural components. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a long-chain fatty acid amide structure combined with a nitrobenzoxadiazole moiety. The molecular formula is C36H71N3O3C_{36}H_{71}N_{3}O_{3} with a molecular weight of approximately 565.954 g/mol. The presence of hydroxyl groups and a nitro group contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC36H71N3O3
Molecular Weight565.954 g/mol
Functional GroupsHydroxyl, Nitro
SolubilityModerate in organic solvents

Antimicrobial Properties

Research indicates that compounds containing nitro groups exhibit antimicrobial activity. The nitrobenzoxadiazole component of this compound has been associated with antibacterial effects against various pathogens. For instance, studies have shown that similar structures can inhibit bacterial growth by disrupting cellular processes or damaging DNA through reactive intermediates .

Anticancer Activity

The potential anticancer properties of this compound are noteworthy. Nitro compounds have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death . In vitro studies suggest that derivatives of nitro compounds can effectively target specific cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), showing promising cytotoxic effects .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound may exhibit anti-inflammatory effects. Research on related nitro compounds suggests that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which play critical roles in the inflammatory response . This property could make it useful in treating conditions characterized by chronic inflammation.

The biological activity of N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : The nitro group can undergo reduction within cells to form reactive intermediates that damage cellular components.
  • Membrane Disruption : Long-chain fatty acids can integrate into cell membranes, altering permeability and disrupting cellular homeostasis.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways related to inflammation and cancer progression.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that nitro-substituted compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .
  • Cytotoxicity Against Cancer Cells : Research published in the International Journal of Molecular Sciences reported that certain nitrobenzodiazole derivatives showed selective cytotoxicity towards MCF-7 cells while sparing normal cells .
  • Anti-inflammatory Mechanisms : Another investigation indicated that related compounds effectively reduced inflammation in animal models by inhibiting the expression of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name / ID Key Structural Features Biological/Functional Role Spectral Characteristics Reference
Target Compound Sphingoid base + NBD-dodecanamide Probable fluorescent lipid probe for membrane studies Expected NBD fluorescence (λex ~470 nm, λem ~530 nm)
NBD-DDA (N-dodecyl-N,N-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium-iodide) Quaternary ammonium + NBD-ethyl linker Membrane permeability studies; disrupts lipid bilayers Confirmed NBD fluorescence; used in surfactant research
Termitomycesphin D Sphingoid base + glucopyranosyloxy group Sphingolipid analog; potential role in fungal cell signaling Characteristic NMR shifts for glycosphingolipids (δ 4.2–5.5 ppm for anomeric protons)
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) Coumarin-hydrazide + nitrobenzylidene Antimicrobial activity; synthetic small-molecule library candidate IR: 1680 cm⁻¹ (C=O stretch); <sup>1</sup>H NMR: δ 8.3 ppm (nitrobenzylidene proton)
2,1,3-Benzoxadiazol-4-amine,7-nitro-N-[2-(2-pyridinyldithio)ethyl] NBD core + pyridinyldithioethyl group Thiol-reactive fluorescent probe for protein labeling UV-Vis: λmax ~480 nm; MS/MS fragmentation patterns

Key Findings from Comparative Analysis

Functional Group Influence on Activity: The NBD fluorophore is a common feature in the target compound and NBD-DDA . However, NBD-DDA’s quaternary ammonium group enhances surfactant properties, enabling lipid bilayer disruption, whereas the target compound’s sphingoid base may promote integration into membranes without destabilization . Termitomycesphin D () shares the sphingoid backbone but lacks the NBD group, instead incorporating a glucopyranosyl moiety. This substitution directs its role toward glycosphingolipid-mediated signaling rather than fluorescence-based applications .

Spectral and Analytical Comparisons: NMR: The target compound’s stereochemistry (2S,3R) will produce distinct <sup>1</sup>H NMR shifts (e.g., δ 3.5–4.0 ppm for hydroxylated carbons) compared to simpler NBD derivatives like NBD-DDA, which lack chiral centers . Mass Spectrometry: Molecular networking () could cluster the target compound with other NBD-conjugated lipids due to shared parent ion fragmentation (e.g., loss of NO2 or benzoxadiazol cleavage). However, its sphingoid base would generate unique fragment ions (e.g., m/z 300–400 for the hydrocarbon chain) .

Synthetic Accessibility :

  • The target compound’s synthesis may resemble methods in , where coupling reactions (e.g., amide bond formation) are employed. However, the sphingoid base’s stereochemical complexity necessitates asymmetric synthesis or chiral resolution, unlike the hydrazide derivatives in .

Preparation Methods

Substrate Design and Reaction Conditions

The enzymatic synthesis of C₁₂-NBD-ceramide leverages ceramide synthases (CerSs), which catalyze the N-acylation of sphingoid bases with fatty acyl-CoAs. A validated protocol involves:

  • NBD-sphinganine (NBD-Sph) : A fluorescent sphingoid base (15 µM) serving as the acceptor substrate.

  • Lauroyl-CoA (C12:0) : The acyl donor (50 µM) for introducing the C12 acyl chain.

  • Reaction buffer : 20 µL volume containing 20 µM defatted bovine serum albumin (BSA) to solubilize lipids.

  • Incubation : 37°C for 60 minutes under controlled pH (7.4).

Table 1: Enzymatic Synthesis Parameters

ParameterValue/Description
Substrate (NBD-Sph)15 µM in reaction buffer
Acyl-CoA (C12:0)50 µM
Enzyme SourceRecombinant CerS (e.g., CerS5)
Reaction Volume20 µL
Incubation Time60 minutes
Temperature37°C
Purification MethodC18 solid-phase extraction (SPE)

Mechanistic Insights

CerS enzymes exhibit strict regioselectivity, transferring the acyl group from CoA to the primary amine of NBD-Sph. The reaction proceeds via a ping-pong mechanism, where CerS first binds acyl-CoA, releases CoA-SH, and then accepts NBD-Sph for acylation. The stereochemical outcome is dictated by the enzyme’s active site, ensuring retention of the (2S,3R,4E) configuration.

Yield and Optimization

Initial yields from enzymatic synthesis range from 60–75%, contingent on:

  • Acyl-CoA chain length : C12-CoA maximizes CerS5 activity.

  • BSA concentration : Defatted BSA at 20 µM prevents lipid aggregation without inhibiting the enzyme.

  • Reaction scaling : Microvolume (20 µL) formats minimize substrate waste while maintaining linear kinetics.

Chemical Synthesis Strategies

Retrosynthetic Analysis

Chemical synthesis of C₁₂-NBD-ceramide requires sequential coupling of three modules:

  • Sphingosine backbone : (E,2S,3R)-1,3-dihydroxyoctadec-4-ene-2-amine.

  • NBD-labeled acyl chain : 12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoic acid.

  • Amide bond formation : Linking modules 1 and 2 under coupling conditions.

Synthesis of (E,2S,3R)-1,3-Dihydroxyoctadec-4-ene-2-Amine

  • Precursor : Commercially available D-erythro-sphingosine.

  • Stereochemical preservation : Conduct reactions under anhydrous conditions to prevent epimerization.

Preparation of 12-[(4-Nitro-2,1,3-Benzoxadiazol-7-yl)Amino]Dodecanoic Acid

  • NBD activation : 7-chloro-4-nitro-2,1,3-benzoxadiazole (NBD-Cl) is reacted with 12-aminododecanoic acid in dimethylformamide (DMF) at 50°C for 12 hours.

  • Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1) isolates the NBD-labeled fatty acid (Rf = 0.45).

Amide Coupling

  • Reagents : NBD-dodecanoic acid (1.2 eq), EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (2 eq) in dichloromethane (DCM).

  • Conditions : Stir at room temperature for 24 hours under nitrogen.

  • Workup : Aqueous extraction (5% citric acid, saturated NaHCO₃, brine) followed by solvent evaporation.

Challenges in Chemical Synthesis

  • Stereochemical drift : Epimerization at C2/C3 during coupling necessitates low-temperature reactions.

  • NBD fluorophore instability : Light exposure degrades the nitro group; reactions require amber glassware.

  • Yield limitations : Final amidation yields 40–50% due to steric hindrance from the C12 chain.

Purification and Analytical Validation

Solid-Phase Extraction (SPE)

Post-synthesis purification employs C18 SPE cartridges:

  • Column activation : Methanol (150 µL) followed by equilibration with 1% formic acid.

  • Sample loading : Reaction mixture diluted with 1% formic acid in water.

  • Elution : NBD-ceramide is eluted with methanol, while unreacted NBD-Sph remains bound.

Chromatographic Analysis

  • HPLC : C18 column (4.6 × 150 mm, 5 µm), gradient elution (acetonitrile/water + 0.1% formic acid), retention time = 8.2 minutes.

  • TLC validation : Rf = 0.67 in chloroform:methanol:NH₄OH (40:10:1).

Spectroscopic Characterization

  • Fluorescence : λex = 470 nm, λem = 525 nm (quantitation limit = 10 nM).

  • Mass spectrometry : ESI-MS m/z 660.4 [M+H]⁺ (calculated for C₃₆H₆₂N₅O₆⁺: 660.46).

Industrial and Research Applications

  • High-throughput screening : Enzymatic synthesis enables rapid production for drug discovery assays.

  • Metabolic tracing : Fluorescent labeling permits live-cell imaging of ceramide flux in neurodegeneration studies .

Q & A

Basic Research Questions

Q. What are the key analytical techniques for characterizing the structural and chemical purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for structural confirmation. NMR provides stereochemical details (e.g., configurations at 2S,3R positions), while LC-MS verifies molecular weight and purity. For the nitrobenzoxadiazole moiety, UV-Vis spectroscopy can monitor electronic transitions linked to the nitro group. Cross-referencing with synthetic intermediates (e.g., nitrobenzoxadiazol-7-amine derivatives) ensures consistency in functional group retention .

Q. How should researchers optimize solvent systems and reaction conditions for synthesizing the ceramide-like backbone?

  • Methodological Answer : The dihydroxyoctadecene backbone requires stereoselective synthesis. Use polar aprotic solvents (e.g., THF) with controlled pH to preserve hydroxyl group integrity. Protecting groups (e.g., acetyl or silyl ethers) prevent unwanted side reactions during acylation. Post-synthesis, acidic deprotection (e.g., HCl in THF) followed by neutralization ensures high yields, as demonstrated in analogous ceramide syntheses .

Q. What protocols ensure stability during storage and handling of this nitrobenzoxadiazole-containing compound?

  • Methodological Answer : Store lyophilized samples at -20°C under inert gas (argon/nitrogen) to prevent oxidation of the nitro group and unsaturated bonds. In solution, avoid prolonged exposure to light (due to nitrobenzoxadiazole photosensitivity) and use antioxidants (e.g., TCEP) in aqueous buffers. Regularly validate stability via HPLC to detect degradation products .

Advanced Research Questions

Q. How can computational modeling resolve stereochemical ambiguities in the synthesis of the (E,2S,3R)-configured backbone?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict energetically favorable transition states for stereochemical outcomes. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to refine synthetic routes. For example, simulating nucleophilic attack trajectories during hydroxylation can validate the 2S,3R configuration .

Q. What strategies address contradictory spectroscopic data (e.g., unexpected LC-MS peaks or NMR splitting patterns)?

  • Methodological Answer : Employ multi-technique cross-validation:

  • LC-MS/MS : Fragment ions identify adducts or impurities (e.g., incomplete acylation).
  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals from the dodecanamide chain and benzoxadiazole ring.
  • Isotopic Labeling : Track nitro group reduction artifacts using ¹⁵N-labeled precursors.
    Statistical Design of Experiments (DoE) can isolate variables causing inconsistencies (e.g., pH effects on nitro group stability) .

Q. How can AI-driven platforms like COMSOL Multiphysics optimize reaction scalability for this compound?

  • Methodological Answer : AI models trained on reaction parameters (e.g., temperature, solvent polarity) predict optimal conditions for large-scale synthesis. For instance, finite element analysis in COMSOL simulates heat transfer in exothermic acylation steps, minimizing side reactions. Autonomous laboratories enable real-time adjustments (e.g., quenching nitro group over-reduction) .

Q. What interdisciplinary approaches enhance the study of this compound’s biological interactions (e.g., membrane binding)?

  • Methodological Answer : Combine surface plasmon resonance (SPR) with molecular dynamics (MD) simulations. SPR quantifies binding affinity to lipid bilayers, while MD models the orientation of the ceramide-like chain and benzoxadiazole probe in membranes. Fluorescence polarization using the nitrobenzoxadiazole fluorophore validates dynamic interactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
C12-NBD-ceramide
Reactant of Route 2
C12-NBD-ceramide

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